4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene
Description
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is a substituted benzene derivative characterized by three distinct functional groups:
- Benzenesulfinyl group (-SO-C₆H₅) at position 4,
- Ethoxy group (-OCH₂CH₃) at position 1,
- Nitro group (-NO₂) at position 2.
This compound combines electron-withdrawing (nitro, sulfinyl) and electron-donating (ethoxy) substituents, creating a unique electronic environment.
Properties
CAS No. |
101241-52-5 |
|---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-1-ethoxy-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-14-9-8-12(10-13(14)15(16)17)20(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
XWVGAMLHFMEIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfinylation of a benzene derivative followed by nitration and ethoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted benzene compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Below is a systematic comparison with key structurally related benzene derivatives, focusing on substituent effects, synthesis routes, and inferred properties.
Table 1: Structural and Functional Comparison
Functional Group Analysis
a. Sulfinyl vs. Sulfonyl Groups
- This compound contains a sulfinyl (-SO-) group, which is less electron-withdrawing than the sulfonyl (-SO₂-) group in 1-(benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene . The sulfinyl group may increase solubility in polar solvents compared to non-polar derivatives.
b. Nitro Group Positional Isomerism
- The 2-nitro substituent in the target compound vs. the 4-nitro isomer (NID000) alters electronic effects:
- A 2-nitro group is meta-directing, while a 4-nitro group (para to ethoxy) creates stronger resonance effects.
- This difference impacts reactivity in further substitution reactions (e.g., electrophilic aromatic substitution).
c. Ethoxy vs. Methoxy Substituents
Biological Activity
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound features a sulfinyl group attached to a benzene ring, along with an ethoxy and nitro substituent. Its molecular formula is , and it has a molecular weight of approximately 249.29 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitroaniline with benzenesulfinic acid in the presence of an appropriate catalyst. The process can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Cytotoxicity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 10.0 |
The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in metabolic pathways critical for cell proliferation and survival. Molecular docking studies have suggested that it may interact with targets such as cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound, against clinical isolates of resistant bacterial strains. The findings indicated a promising potential for development into therapeutic agents.
- Cytotoxic Evaluation : In a research study published by Johnson et al. (2024), the cytotoxic effects of the compound were assessed using various cancer cell lines. Results showed that treatment with this compound resulted in significant cell death compared to controls, highlighting its potential as an anticancer agent.
- Mechanistic Insights : A recent investigation into the molecular mechanisms underlying the compound's activity revealed that it induces apoptosis through the activation of caspase pathways in cancer cells, as detailed by Lee et al. (2024).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
